(1,3-thiazol-4-yl)methanesulfonamide
Description
Properties
CAS No. |
1248111-26-3 |
|---|---|
Molecular Formula |
C4H6N2O2S2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The nitrogen atom of methanesulfonamide attacks the carbon adjacent to a leaving group (e.g., chlorine) on the thiazole ring, displacing the substituent and forming the sulfonamide bond. This reaction typically proceeds under mild conditions (25–85°C) in polar aprotic solvents such as dichloromethane or methanol. For example, the synthesis of the closely related (2-chloro-1,3-thiazol-4-yl)methanesulfonamide involves refluxing methanesulfonamide with 2-chloro-4-chloromethylthiazole in methanol, yielding the target compound after 8 hours at 80–85°C.
Key variables influencing yield:
-
Solvent polarity: Methanol and ethanol enhance nucleophilicity but may necessitate extended reaction times.
-
Temperature control: Elevated temperatures (≥80°C) accelerate substitution but risk side reactions such as thiazole ring decomposition.
-
Stoichiometry: A 1:1 molar ratio of methanesulfonamide to thiazole intermediate optimizes product formation while minimizing dimerization.
Intermediate Functionalization Strategies
Thiazole Ring Construction
The thiazole core is often synthesized prior to sulfonamide functionalization. One approach involves the Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones. For instance, 4-(chloromethyl)thiazole can be prepared by reacting thiourea with 2-chloroacetoacetyl chloride, followed by purification via recrystallization.
Sulfonamide Coupling
Post-thiazole formation, the chloromethyl group undergoes substitution with methanesulfonamide. Patent data reveal that adding triethylamine as a base facilitates deprotonation of methanesulfonamide, enhancing its nucleophilicity. Reactions conducted in dichloromethane with catalytic triethylamine at 25–30°C achieve yields exceeding 70%.
-
Dissolve 4-(chloromethyl)thiazole (1.0 equiv) and methanesulfonamide (1.2 equiv) in dichloromethane.
-
Add triethylamine (1.5 equiv) dropwise under nitrogen.
-
Stir at 25°C for 4 hours, monitor by TLC.
-
Quench with water, extract with dichloromethane, and concentrate in vacuo.
-
Purify via column chromatography (hexane:ethyl acetate, 3:1).
Optimization and Process-Scale Considerations
Solvent Selection and Byproduct Mitigation
Comparative studies highlight methanol as superior to toluene or tetrahydrofuran for minimizing byproducts like N-oxide impurities. Silicondioxide additives during workup adsorb polar impurities, improving crude product purity.
Solid Dispersion Techniques
Patent WO2016132378A2 discloses solid dispersion methods to enhance the stability of sulfonamide-thiazole hybrids. Combining this compound with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) in a 1:1 ratio via solvent evaporation yields amorphous composites with improved dissolution profiles.
Table 1: Solvent Systems for Solid Dispersion Preparation
| Solvent | Carrier | Crystallinity Reduction (%) |
|---|---|---|
| Dichloromethane | MCC | 92 |
| Ethanol | HPMC | 88 |
| Acetone | Silicondioxide | 85 |
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
While less common, Suzuki-Miyaura coupling offers a route to functionalized thiazoles. For example, coupling 4-bromothiazole with methanesulfonamide-bearing boronic esters in the presence of Pd(PPh₃)₄ achieves moderate yields (40–50%). This method remains limited by the availability of specialized boronic acid reagents.
Reductive Amination
A two-step sequence involving condensation of thiazole-4-carbaldehyde with methanesulfonamide followed by sodium cyanoborohydride reduction has been explored. However, competing imine formation reduces overall efficiency (yield: 35–45%).
Analytical and Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(1,3-thiazol-4-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(1,3-thiazol-4-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (1,3-thiazol-4-yl)methanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Thiazole-Containing Sulfonamides
Structural and Functional Differences
Key Findings :
- The phenyl-substituted thiazole in 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindole enhances antiproliferative activity by inducing G1 cell cycle arrest and autophagy/apoptosis .
- Oxadiazole-thiol hybrids (e.g., compound 3 in ) exhibit improved metabolic stability compared to pure sulfonamides, making them viable antimicrobial candidates .
- Electron-withdrawing groups (e.g., -CF₃ in ) increase lipophilicity but reduce solubility, impacting bioavailability .
Methanesulfonamide Derivatives with Heterocyclic Moieties
Mechanism and Target Specificity
Key Findings :
- Isoxazole-to-thiazole substitution (as in zonisamide vs. This compound) alters target specificity. Thiazole derivatives show comparable Kv 4.2 binding but lack carbonic anhydrase inhibition .
- Indazole isosteres () exhibit superior binding energy (-10.1 kcal/mol) due to enhanced π-π stacking with Kv 4.2 receptors .
Structural Analogs with Non-Sulfonamide Functional Groups
Key Findings :
Q & A
Q. What are the common synthetic routes for (1,3-thiazol-4-yl)methanesulfonamide and its derivatives?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the thiazole core via reactions such as Hantzsch thiazole synthesis, using α-haloketones or thiourea derivatives as precursors .
- Sulfonylation : Introduction of the methanesulfonamide group via nucleophilic substitution or coupling reactions with sulfonyl chlorides .
- Purification : Column chromatography or recrystallization to isolate the target compound, followed by characterization using NMR, IR, and mass spectrometry .
Q. How is the purity and structural integrity of this compound confirmed in synthetic chemistry?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments, ensuring correct regiochemistry and absence of isomers .
- Mass Spectrometry (MS) : For molecular weight confirmation and detection of impurities .
- High-Performance Thin-Layer Chromatography (HPTLC) : Validated under ICH guidelines to assess purity and degradation products under stress conditions (e.g., oxidative, thermal) .
Q. What preliminary biological assays are used to evaluate this compound derivatives?
Initial screening often involves:
- In vitro cytotoxicity assays : Against cancer cell lines (e.g., NCI-60 panel) to identify antiproliferative activity .
- Enzyme inhibition studies : Targeting kinases, carbonic anhydrases, or microbial enzymes to assess specificity and potency .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?
Optimization strategies include:
- Catalyst screening : Use of palladium or copper catalysts for coupling reactions to enhance efficiency .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve sulfonylation kinetics .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .
Q. What methodologies are recommended for analyzing stability and degradation products under stress conditions?
Robust protocols involve:
- Forced degradation studies : Expose the compound to acidic, alkaline, oxidative, and photolytic conditions per ICH Q2(R2) guidelines .
- ESI-MS and HPTLC : Identify degradation products (e.g., hydrolyzed sulfonamide or thiazole ring-opened derivatives) and quantify stability .
- Kinetic modeling : Determine degradation pathways and shelf-life predictions using Arrhenius equations .
Q. How do structural modifications (e.g., fluorination, heterocyclic substitution) influence biological activity?
Structure-Activity Relationship (SAR) studies suggest:
- Fluorinated aromatic rings : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Thiazole-adjacent substituents : Bulky groups (e.g., methoxyacridinyl) improve intercalation with DNA or enzyme active sites .
- Sulfonamide linker flexibility : Rigid linkers reduce entropy penalties in target binding .
Q. How can researchers resolve contradictions in biological activity data across studies?
Critical approaches include:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Compare IC₅₀ values across multiple studies to identify outliers or trends .
- Computational docking : Validate experimental results by modeling ligand-target interactions (e.g., using AutoDock Vina) .
Q. What advanced techniques are used to study target engagement and binding kinetics?
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding affinity (KD) and dissociation rates for enzyme-inhibitor complexes .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
- Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-target complexes to guide rational design .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
